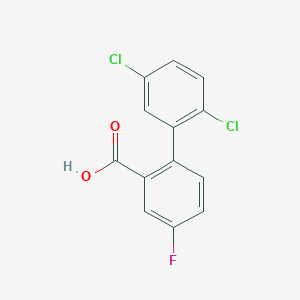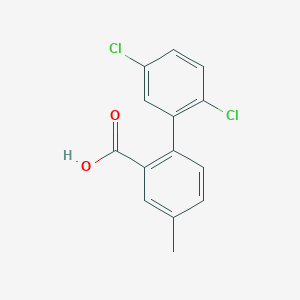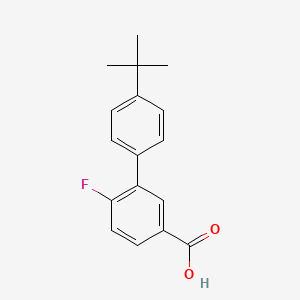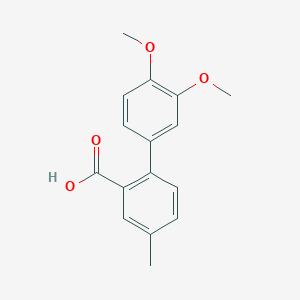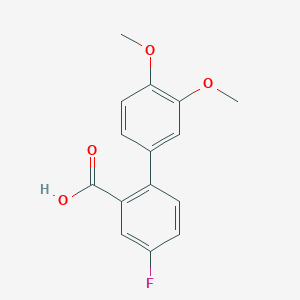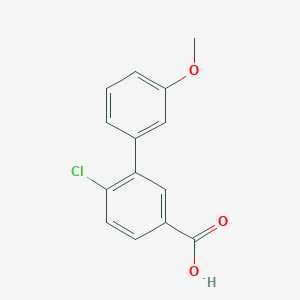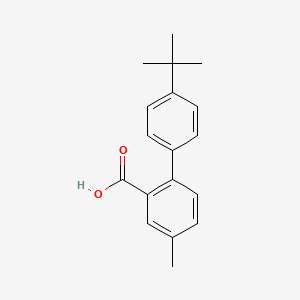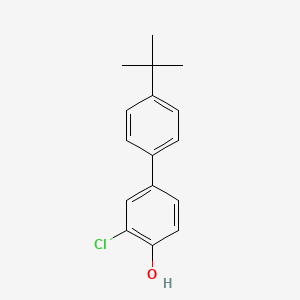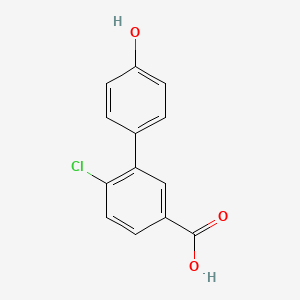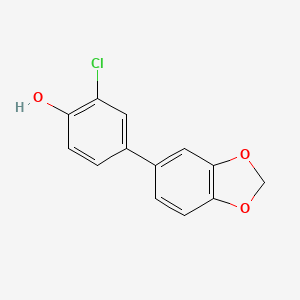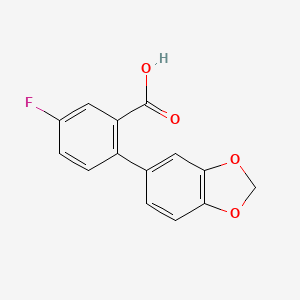
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 5-F-2-MDPB) is a fluorinated derivative of the phenylbenzoic acid family. It has a wide range of applications in synthetic organic chemistry, ranging from the preparation of novel organic compounds to the synthesis of new pharmaceuticals. This compound has recently attracted attention due to its ability to act as a potential therapeutic agent in medical research.
科学的研究の応用
5-F-2-MDPB has been studied for its potential applications in medical research. It has been shown to possess anti-inflammatory and anti-cancer properties in cell culture studies, and has been used as a potential therapeutic agent for the treatment of a variety of diseases, including diabetes, obesity, and Alzheimer's disease. Additionally, 5-F-2-MDPB has been studied for its potential applications in drug delivery systems, as it can be used to improve the solubility and stability of therapeutic agents.
作用機序
The exact mechanism of action of 5-F-2-MDPB is not yet fully understood. However, it is believed that the compound binds to the cell membrane and alters its structure, allowing for the passage of ions and other molecules. Additionally, 5-F-2-MDPB has been shown to interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
5-F-2-MDPB has been shown to have a variety of biochemical and physiological effects in cell culture studies, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, the compound has been shown to reduce the expression of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines. Furthermore, 5-F-2-MDPB has been shown to modulate the activity of various enzymes and proteins involved in signal transduction pathways.
実験室実験の利点と制限
The use of 5-F-2-MDPB in laboratory experiments has several advantages, including its low toxicity and the ability to easily modify its structure for different applications. Additionally, the compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not water-soluble and is not easily absorbed by cells.
将来の方向性
The potential applications of 5-F-2-MDPB are vast, and there are many potential future directions for research. These include further studies into its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its potential use as a delivery system for therapeutic agents. Additionally, research into the mechanisms of action of the compound could lead to the development of novel drugs and treatments. Finally, further studies into the biochemical and physiological effects of the compound could lead to a better understanding of its role in signal transduction pathways.
合成法
5-F-2-MDPB can be synthesized through a variety of methods, including the use of a Grignard reaction or a Friedel-Crafts alkylation. In the Grignard reaction, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is formed through the reaction of a phenylmagnesium bromide with a 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. In the Friedel-Crafts alkylation, 5-F-2-MDPB is formed through the reaction of a 3-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid with a Grignard reagent.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVFPCHPJZQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




